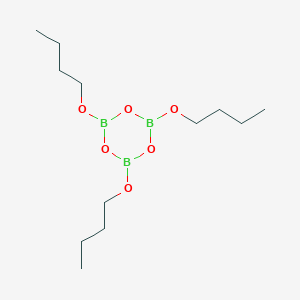
六フッ化プロペン
概要
説明
It is a colorless, odorless, and non-flammable gas that is primarily used as a chemical intermediate in the production of various fluorinated compounds . Hexafluoropropene is the perfluorocarbon counterpart to the hydrocarbon propylene and is mainly utilized to produce copolymers with tetrafluoroethylene .
科学的研究の応用
Hexafluoropropene has numerous applications in scientific research and industry:
-
Chemistry: : It is used as a monomer in the production of fluoropolymers and copolymers, such as those with tetrafluoroethylene . These polymers have applications in non-stick coatings, gaskets, and seals.
-
Biology and Medicine: : Hexafluoropropene derivatives are used in the synthesis of fluorinated pharmaceuticals and agrochemicals . These compounds often exhibit unique biological activities due to the presence of fluorine atoms.
-
Industry: : Hexafluoropropene is used in the production of refrigerants, solvents, and other fluorinated chemicals . Its high chemical and thermal stability make it suitable for various industrial applications.
作用機序
Target of Action
Hexafluoropropene is primarily used to produce copolymers with tetrafluoroethylene . It is used as a chemical intermediate . The principal target organ identified in studies is the lung .
Mode of Action
Hexafluoropropene is an odorless, colorless gas . It can asphyxiate by the displacement of air .
Biochemical Pathways
It is known that hexafluoropropene is used as a chemical intermediate , suggesting that it may participate in various chemical reactions.
Pharmacokinetics
It is known that hexafluoropropene is a gas and can be inhaled
Result of Action
Exposure to hexafluoropropene can cause asphyxiation . It is also known to be noncombustible .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexafluoropropene. For example, exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket . Furthermore, Hexafluoropropene is non-reactive with air and water .
生化学分析
Biochemical Properties
It is known that Hexafluoropropene can undergo various reactions due to the presence of the carbon-carbon double bond and the highly electronegative fluorine atoms . These properties could potentially allow it to interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
It has been reported that Hexafluoropropene has a low acute toxicity in laboratory animals . In repeated exposure studies, the kidney was the principal target organ, as manifest by an increase in relative kidney weight . This suggests that Hexafluoropropene may have some effects on cellular processes in the kidney.
Molecular Mechanism
It has been suggested that the thermal generation of CF3O radicals by abstraction of the fluorine atom from CF3OF by C3F6, chain initiation by the addition of CF3O to olefin leading, in the presence of O2, to the formation of haloalkoxy radicals, which decompose via the C–C scission to give products containing C(O)F group and CF3 radicals, reforming CF3O .
Temporal Effects in Laboratory Settings
It is known that Hexafluoropropene is a gas at room temperature and has a boiling point of -28°C . This suggests that it may be relatively stable under normal laboratory conditions.
Dosage Effects in Animal Models
It has been reported that Hexafluoropropene has a low acute toxicity in laboratory animals .
Metabolic Pathways
It has been suggested that Hexafluoropropene is metabolized to two different glutathione (GSH) conjugates in rat liver and kidney . This suggests that Hexafluoropropene may be involved in the glutathione metabolism pathway.
Transport and Distribution
It is known that Hexafluoropropene is a gas at room temperature , suggesting that it may be able to diffuse freely across cell membranes.
準備方法
Hexafluoropropene can be synthesized through several methods:
-
Pyrolysis of Tetrafluoroethylene: : This method involves the pyrolysis of tetrafluoroethylene at high temperatures to produce hexafluoropropene and hydrogen chloride . The reaction is as follows:
3CF2=CF2→2CF3CF=CF2
-
Electrolysis Method: : This method involves the electrolysis of anhydrous hydrogen fluoride to generate fluorine gas, which then reacts with propylene to produce hexafluoropropene . The specific steps are:
- Electrolysis of anhydrous hydrogen fluoride to generate fluorine gas and hydrogen gas.
- Reaction of fluorine gas with propylene in the presence of a catalyst to produce hexafluoropropene.
-
Industrial Production: : Industrially, hexafluoropropene is produced by the pyrolysis of tetrafluoroethylene or from various chlorofluorocarbons . The process involves high-temperature reactions and subsequent purification steps to obtain pure hexafluoropropene.
化学反応の分析
Hexafluoropropene undergoes various chemical reactions, including:
-
Oxidation: : Hexafluoropropene can be oxidized to produce hexafluoropropylene oxide (HFPO) using oxidizing agents such as sodium hypochlorite or molecular oxygen in the presence of catalysts . The reaction conditions typically involve room temperature and specific solvents to achieve high yields and selectivity .
-
Epoxidation: : The epoxidation of hexafluoropropene with sodium hypochlorite in a two-phase solvent system produces hexafluoropropylene oxide . The reaction pathway involves the nucleophilic attack of hypochlorite on the β-carbon of hexafluoropropene.
-
Substitution: : Hexafluoropropene can undergo substitution reactions with various nucleophiles to form different fluorinated derivatives . Common reagents include halides and amines, which facilitate the formation of new compounds through nucleophilic substitution.
類似化合物との比較
Hexafluoropropene can be compared with other similar compounds, such as:
-
Hexafluoroacetone: : Both compounds are fluorinated alkenes, but hexafluoroacetone has a different structure and reactivity. Hexafluoroacetone is used as a precursor for various fluorinated chemicals and polymers .
-
Hexafluoro-2-propanol: : This compound is another fluorinated derivative with different applications and properties. It is used as a solvent and in the synthesis of fluorinated surfactants .
-
Tetrafluoroethylene: : Tetrafluoroethylene is a precursor to hexafluoropropene and is used in the production of polytetrafluoroethylene (PTFE) and other fluoropolymers .
Hexafluoropropene stands out due to its unique reactivity and applications in the synthesis of various fluorinated compounds and polymers.
特性
IUPAC Name |
1,1,2,3,3,3-hexafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6/c4-1(2(5)6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDGVLDPFQMKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6 | |
| Record name | HEXAFLUOROPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13429-24-8, 25120-07-4, 6792-31-0 | |
| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluoropropylene polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25120-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6792-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2026949 | |
| Record name | Hexafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoropropylene is an odorless, colorless gas. It is noncombustible. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor; Liquid, An odorless, colorless, noncombustible gas that can act as a simple asphyxiant; [CAMEO] | |
| Record name | HEXAFLUOROPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluoropropylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1685 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-29.6 °C | |
| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.583 AT -40 °C/4 °C | |
| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4900.0 [mmHg], 4.9X10+3 mm Hg at 25 °C /from experimentally derived coefficients/ | |
| Record name | Hexafluoropropylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1685 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
116-15-4 | |
| Record name | HEXAFLUOROPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexafluoropropylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,3,3,3-Hexafluoro-1-propene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluoropropylene | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/hexafluoropropylene-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexafluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUOROPROPYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRW23XOS20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-156.5 °C | |
| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hexafluoropropene?
A1: Hexafluoropropene has the molecular formula C3F6 and a molecular weight of 150.02 g/mol.
Q2: What spectroscopic data is available for Hexafluoropropene?
A2: Research has explored the infrared and Raman spectra of Hexafluoropropene in various states (vapor, liquid, solution). These studies provide detailed vibrational assignments, including the torsional mode, and support a Cs symmetry for the molecule. []
Q3: How does Hexafluoropropene behave under high temperatures and pressures?
A3: Studies on the speed of sound in Hexafluoropropene at pressures up to 400 MPa and temperatures ranging from 253.27 to 473.14 K provide insights into its behavior in both liquid and supercritical states. []
Q4: What are the applications of Hexafluoropropene in material science?
A4: Hexafluoropropene is a key monomer in the production of fluorocarbon rubbers (FKM). These rubbers are known for their excellent resistance to heat, chemicals, and fuels, making them suitable for demanding applications. []
Q5: What is the role of Hexafluoropropene in the synthesis of Hexafluoropropylene oxide?
A5: Hexafluoropropylene oxide (HFPO) can be synthesized by the gas-phase non-catalytic oxidation of Hexafluoropropene with molecular oxygen. This process, typically conducted at elevated temperatures (463-493 K) and pressures (450 kPa), yields HFPO alongside byproducts like carbonyl fluoride and trifluoroacetyl fluoride. [, ] Researchers have investigated the reaction kinetics and optimized conditions for maximizing HFPO selectivity and yield. []
Q6: How does the presence of catalysts affect Hexafluoropropene reactions?
A6: Studies show that catalysts like KF and 18-crown-6 can significantly impact Hexafluoropropene dimer isomerization, lowering the activation energy and influencing the reaction rate. []
Q7: Can Hexafluoropropene be oligomerized?
A7: Yes, Hexafluoropropene can undergo oligomerization in the presence of catalysts like quaternary alkylphosphonium salts, yielding primarily dimers with high selectivity (up to 97%). [] Other catalytic systems, like KF or KHF2 in different solvents, can lead to varying ratios of dimers and trimers. []
Q8: Have computational methods been employed to study Hexafluoropropene?
A8: Yes, high-level ab initio calculations have been used to study the molecular structure of Hexafluoropropene and compare it with experimental data from gas-phase electron diffraction and X-ray crystallography. [] Computational methods have also been used to calculate equilibrium constants for reactions involving Hexafluoropropene, providing insights into the thermodynamic feasibility of different reaction pathways. []
Q9: Have kinetic models been developed for reactions involving Hexafluoropropene?
A9: Kinetic models have been developed for the gas-phase oxidation of Hexafluoropropene, incorporating rate parameters determined through nonlinear data regression. These models accurately predict the formation of major products and provide a deeper understanding of the reaction mechanism. []
Q10: How does the structure of Hexafluoropropene influence its reactivity?
A10: The presence of six fluorine atoms in Hexafluoropropene significantly impacts its reactivity, making it susceptible to nucleophilic attack and radical additions. The electron-withdrawing nature of fluorine atoms influences the regioselectivity of these reactions. [, ]
Q11: What are the known toxicological effects of Hexafluoropropene?
A11: Inhalation studies in rats demonstrate that Hexafluoropropene is metabolized to different glutathione conjugates in the liver and kidney. The formation of these metabolites, particularly within the kidney, is suggested to play a role in Hexafluoropropene-induced nephrotoxicity. []
Q12: How is Hexafluoropropene analyzed and quantified?
A12: Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly used to identify and quantify Hexafluoropropene and its metabolites in biological samples. [] This technique allows for the separation and detection of different fluorinated compounds based on their mass-to-charge ratios.
Q13: What other analytical techniques are relevant to Hexafluoropropene research?
A13: High-resolution 19F magic angle spinning (MAS) solid-state NMR spectroscopy is a valuable tool for characterizing fluorocarbon rubbers synthesized from Hexafluoropropene. [] This technique provides detailed information about the monomer composition and structure of these polymers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(3-AMINOPHENYL)AMINO]OXOACETIC ACID](/img/structure/B89416.png)



